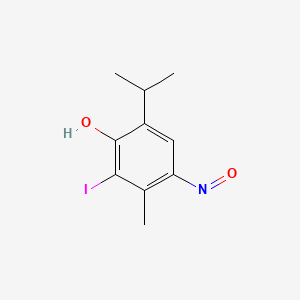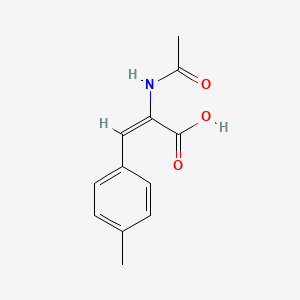![molecular formula C18H15N3O2S B11044444 4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione” is a mouthful, but its chemical structure holds promise. Let’s break it down:
Chemical Formula: C₁₈H₁₆N₄O₂S
IUPAC Name: this compound
This compound belongs to the quinoline family, which has diverse applications in both natural and synthetic chemistry. Quinolines are known for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details on this exact compound, I can provide a general approach:
Starting Material: Begin with a suitable precursor, such as a quinoline derivative.
Functionalization: Introduce the pyrimidinylsulfanyl group at the desired position.
Cyclization: Form the pyrroloquinoline ring system.
Oxidation/Reduction: Adjust oxidation states as needed.
Industrial Production:: Industrial-scale production methods may involve efficient and scalable processes. Researchers often optimize reaction conditions, catalysts, and yields to meet production demands.
Chemical Reactions Analysis
Reactions::
Oxidation: Quinoline derivatives can undergo oxidation reactions, yielding various products.
Substitution: The pyrimidinylsulfanyl group may participate in substitution reactions.
Ring Closure: Cyclization reactions form the pyrroloquinoline ring.
Pyrimidinylsulfanyl Group: Thiols or thiolates.
Cyclization: Acidic conditions or Lewis acids.
Major Products:: The main product is the titled compound itself, with its unique fused ring system.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates.
Organic Synthesis: Quinolines serve as versatile building blocks.
Antimicrobial Properties: Quinolines exhibit antibacterial and antifungal effects.
Anticancer Potential: Some quinoline derivatives show promise in cancer therapy.
Dyes and Pigments: Quinolines contribute to colorants.
Agrochemicals: Pesticides and herbicides.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct comparison, quinoline derivatives share structural features. Similar compounds include 4-hydroxyquinoline and other heterocyclic analogs.
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
11,11-dimethyl-9-(pyrimidin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C18H15N3O2S/c1-18(2)9-11(10-24-17-19-7-4-8-20-17)12-5-3-6-13-14(12)21(18)16(23)15(13)22/h3-9H,10H2,1-2H3 |
InChI Key |
ITHNGGXUJVGMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B11044362.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044375.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11044383.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11044391.png)
![Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B11044396.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044399.png)


![3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044411.png)
![N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11044423.png)
![2-(6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanol](/img/structure/B11044425.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044429.png)
![Pentyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044435.png)
